molecular formula C13H14FN3O3S B2612153 3-fluoro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide CAS No. 1105200-00-7

3-fluoro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide

Cat. No.: B2612153
CAS No.: 1105200-00-7
M. Wt: 311.33
InChI Key: WVEJSNMXWGWXCL-UHFFFAOYSA-N
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Description

3-fluoro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide is a synthetic organic compound characterized by the presence of a fluorine atom, a pyridazinone moiety, and a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide typically involves multiple steps:

    Formation of the Pyridazinone Moiety: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Introduction of the Fluorine Atom: Fluorination can be performed using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Sulfonamide Formation: The benzenesulfonamide group can be introduced by reacting the intermediate with benzenesulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridazinone moiety.

    Reduction: Reduction reactions can target the sulfonamide group or the pyridazinone ring.

    Substitution: The fluorine atom and sulfonamide group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols for nucleophilic substitution; electrophiles like alkyl halides for electrophilic substitution.

Major Products

    Oxidation: Formation of oxidized derivatives of the pyridazinone ring.

    Reduction: Reduced forms of the sulfonamide or pyridazinone.

    Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

    Medicinal Chemistry: As a scaffold for designing new drugs targeting specific enzymes or receptors.

    Pharmaceuticals: Potential use as an active pharmaceutical ingredient (API) or as a precursor in drug synthesis.

    Materials Science: Utilized in the development of novel materials with specific properties such as fluorescence or conductivity.

    Biological Research: Studied for its interactions with biological macromolecules and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 3-fluoro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of target enzymes or receptors. The molecular targets and pathways involved would vary based on the biological context and the specific modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

    3-fluoro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide: shares structural similarities with other sulfonamide derivatives and fluorinated compounds.

    N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide: Lacks the fluorine atom, which may affect its reactivity and biological activity.

    3-fluoro-N-(3-(pyridazin-1(6H)-yl)propyl)benzenesulfonamide: Lacks the oxo group on the pyridazinone ring, potentially altering its chemical properties.

Uniqueness

The presence of both the fluorine atom and the oxopyridazinone moiety in this compound makes it unique compared to other similar compounds. These functional groups can significantly influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

3-fluoro-N-[3-(6-oxopyridazin-1-yl)propyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FN3O3S/c14-11-4-1-5-12(10-11)21(19,20)16-8-3-9-17-13(18)6-2-7-15-17/h1-2,4-7,10,16H,3,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVEJSNMXWGWXCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NCCCN2C(=O)C=CC=N2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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